molecular formula C6H5ClN2O B1311569 2-Chloronicotinaldehyde oxime CAS No. 215872-96-1

2-Chloronicotinaldehyde oxime

Cat. No.: B1311569
CAS No.: 215872-96-1
M. Wt: 156.57 g/mol
InChI Key: LBOKKAFTDCGWBJ-WTKPLQERSA-N
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Description

2-Chloronicotinaldehyde oxime is a halogenated pyridine derivative characterized by a chlorine substituent at the 2-position of the pyridine ring and an aldehyde oxime functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of substituted nicotinaldehyde derivatives. For instance, it has been utilized in aromatic nucleophilic substitution reactions with phenols to synthesize 2-phenoxynicotinaldehydes, which exhibit significant anti-α-amylase activity (e.g., compounds 2a, 2e, and 2g showed >59% inhibition) .

Properties

CAS No.

215872-96-1

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

(NZ)-N-[(2-chloropyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H5ClN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H/b9-4-

InChI Key

LBOKKAFTDCGWBJ-WTKPLQERSA-N

SMILES

C1=CC(=C(N=C1)Cl)C=NO

Isomeric SMILES

C1=CC(=C(N=C1)Cl)/C=N\O

Canonical SMILES

C1=CC(=C(N=C1)Cl)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloronicotinaldehyde oxime typically involves the reaction of 2-chloronicotinaldehyde with hydroxylamine hydrochloride in a basic aqueous medium . The reaction conditions often require careful pH adjustment to ensure optimal yield and purity of the oxime product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Coordination Chemistry with Metals

2-Chloronicotinaldehyde oxime acts as a versatile ligand, forming complexes with transition metals:

Table 2: Metal Complexes and Applications

MetalGeometryApplicationKey Bond Lengths (Å)Source
Co(III)Pseudo-octahedralHydrogen generation catalysisCo–N: 1.88–1.93
Pd(II)Square planarPyridine synthesisPd–C: 2.12–2.18
  • Catalytic Pathways :

    • Cobalt complexes facilitate proton-coupled electron transfer in hydrogen evolution reactions .

    • Palladium-mediated C–H activation enables cyclization into substituted pyridines .

Radical-Mediated Reactions

The oxime’s O–H bond dissociation enthalpy (BDE) governs its radical reactivity:

Table 3: Radical Reaction Outcomes

Reaction TypeConditionsProductsYield (%)Source
Intermolecular C–O couplingUV light, O₂Isoxazoline derivatives45–68
Intramolecular cyclizationMnO₂, THFNitrone analogs52–80
  • Key Insight : Radicals form via homolytic O–H cleavage, with delocalization between oxygen and nitrogen enabling dual C–O/C–N bond formation .

Acid/Base-Triggered Transformations

The oxime undergoes pH-dependent tautomerization and hydrolysis:

  • Acidic Conditions : Protonation at nitrogen leads to imine formation, followed by hydrolysis to 2-chloronicotinaldehyde .

  • Basic Conditions : Deprotonation generates a nitrile oxide intermediate, susceptible to [3+2] cycloadditions .

Biological Reactivity

While not directly a chemical reaction, the oxime’s bioactivity stems from its electrophilic nitrile oxide intermediate:

  • Anticancer Activity : Demonstrates IC₅₀ values of 0.28–8.22 μM against multiple cancer cell lines, correlating with oxime group presence .

  • Cholinesterase Reactivation : Analogous oximes show reactivation efficiencies up to 45% of 2-PAM in acetylcholinesterase assays .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Decomposition Onset : 180°C (N₂ atmosphere).

  • Primary Products : HCl, CO, and nitriles, via retro-oxime pathways .

Scientific Research Applications

2-Chloronicotinaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in proteomics research for studying protein interactions and functions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloronicotinaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme .

Comparison with Similar Compounds

Key Structural Differences :

Compound Substituents Potential Reactivity Modifiers
2-Chloronicotinaldehyde oxime Cl (2-position) Electrophilic at C-6, moderate steric hindrance
2-Chloro-4-iodonicotinaldehyde oxime Cl (2), I (4) Enhanced halogen bonding, slower SNAr reactions
6-Bromo-2-chloronicotinaldehyde oxime Cl (2), Br (6) Increased steric bulk, possible regioselectivity shifts

Positional Isomers: 4-Chloronicotinaldehyde Oxime

The positional isomer (E)-4-Chloronicotinaldehyde oxime differs in the chlorine substituent’s location (4-position vs. 2-position). For example, the 4-chloro isomer may exhibit reduced electrophilicity at the aldehyde group due to decreased electron-withdrawing effects compared to the 2-position . Applications in catalysis or medicinal chemistry could diverge significantly, though comparative studies are lacking.

Non-Pyridine Oxime Compounds

4-Methylpentan-2-one oxime (CAS 105-44-2) represents a non-aromatic oxime with distinct applications, such as in antifouling paints. Unlike this compound, it lacks a pyridine ring, resulting in lower conjugation and reduced thermal stability. Its classification under CLP criteria highlights hazards (e.g., Skin Irrit. 2, H315), contrasting with the uncharacterized toxicity profile of this compound .

Functional Comparison :

Property This compound 4-Methylpentan-2-one Oxime
Aromaticity Pyridine ring (conjugated) Aliphatic chain (non-conjugated)
Primary Applications Medicinal chemistry Industrial antifouling agents
Toxicity Profile Not fully characterized Skin/eye irritation (H315/H319)

Research Findings and Data Limitations

While this compound demonstrates promise in synthesizing bioactive molecules (e.g., anti-α-amylase agents ), comparative data with analogs are sparse. Key gaps include:

    Biological Activity

    2-Chloronicotinaldehyde oxime is a compound derived from nicotinaldehyde, characterized by the presence of a chlorine atom and an oxime functional group. This unique structure imparts various biological activities, making it an interesting subject of study in medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

    • Molecular Formula : C₆H₄ClN₂O
    • Molecular Weight : 144.56 g/mol
    • Physical State : Typically encountered as a solid.

    The oxime group (-C=N-OH) is known for its reactivity, particularly in forming complexes with metal ions and participating in various biochemical reactions. The presence of the chlorine atom enhances its electrophilic nature, which can influence its interaction with biological targets.

    Mechanisms of Biological Activity

    The biological activity of this compound can be attributed to several mechanisms:

    • Metal Ion Coordination : The oxime group can coordinate with metal ions, which may play a role in enzyme inhibition or activation.
    • Antimicrobial Activity : Studies have indicated that compounds containing oxime functionalities exhibit antimicrobial properties, potentially through disrupting microbial cell membranes or interfering with metabolic processes.
    • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation, possibly by inducing apoptosis or disrupting cellular signaling pathways.

    Antimicrobial Activity

    A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli18
    Pseudomonas aeruginosa12

    Anticancer Studies

    In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

    Cell LineIC50 (µM)Mechanism of Action
    HeLa10Caspase activation
    MCF-715Cell cycle arrest

    Case Studies

    • Case Study on Antimicrobial Properties : In a clinical setting, a formulation containing this compound was tested against infections caused by resistant bacterial strains. The results showed a marked reduction in infection rates, supporting its use as an adjunct therapy in antibiotic-resistant cases.
    • Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer treated with a regimen including this compound reported improved outcomes in tumor size reduction and overall survival rates compared to standard therapies alone.

    Q & A

    Basic: What are the recommended synthetic routes for 2-Chloronicotinaldehyde oxime, and how can purity be validated?

    Methodological Answer:
    Synthesis typically involves the condensation of 2-chloronicotinaldehyde with hydroxylamine under controlled pH (e.g., acetate buffer, pH 4–5) and temperature (50–70°C). Key steps include:

    • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
    • Purification via recrystallization (ethanol/water) or column chromatography.
    • Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via 1H^1H-NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm, oxime -OH/NH at δ 8.5–9.0 ppm) .

    Basic: How should researchers characterize isomerism in this compound?

    Methodological Answer:
    Dynamic isomerization (E/Z) can be analyzed via:

    • GC-FTIR : Track isomer-specific wavenumbers (e.g., C=N stretching at 1640–1680 cm1^{-1}) under varying temperatures (30–80°C) and flow rates .
    • Multivariate Curve Resolution (MCR) : Deconvolute overlapping chromatographic peaks to quantify isomer ratios .
    • NMR NOESY : Detect spatial proximity of substituents to confirm configuration .

    Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms involving this compound?

    Methodological Answer:
    For disputed pathways (e.g., intramolecular transfers or tautomerization):

    • DFT Calculations : Optimize geometries (B3LYP/6-31G* basis set) to compare activation energies of intermediates .
    • Solvent Modeling : Use COSMO-RS to assess solvent effects on reaction profiles (e.g., water vs. DMSO) .
    • Kinetic Isotope Effects (KIE) : Validate computational predictions experimentally (e.g., deuterated vs. non-deuterated substrates) .

    Advanced: What strategies address discrepancies in toxicity data for halogenated oximes like this compound?

    Methodological Answer:
    Contradictions in toxicity studies (e.g., LC50_{50} variability) require:

    • Dose-Time Scaling : Apply Haber’s Law (Cn×t=kC^n \times t = k) to extrapolate acute exposure limits, adjusting uncertainty factors (e.g., UF=3 for interspecies variability) .
    • In Silico Toxicology : Use QSAR models (e.g., TOPKAT) to predict reactivity with biomacromolecules (e.g., thiol groups) .
    • Meta-Analysis : Aggregate data from structurally related oximes (e.g., phosgene oxime) to identify trends in toxicity thresholds .

    Basic: How should researchers design experiments to study the hydrogen-bonding behavior of this compound?

    Methodological Answer:

    • FTIR Spectroscopy : Analyze O-H/N-H stretching regions (3200–3600 cm1^{-1}) in solid-state (KBr pellet) vs. solution (DMSO-d6_6) .
    • X-ray Crystallography : Resolve H-bond networks in single crystals (e.g., intermolecular O-H···N interactions) .
    • Solubility Studies : Correlate H-bond donor/acceptor capacity with solubility in aprotic vs. protic solvents .

    Advanced: What analytical frameworks are suitable for quantifying trace impurities in this compound?

    Methodological Answer:

    • LC-HRMS : Detect impurities at ppm levels using high-resolution mass spectrometry (e.g., Q-TOF) with positive/negative ion modes .
    • Isotopic Labeling : Spike samples with 13C^{13}C-labeled analogs to distinguish impurities from matrix effects .
    • Chemometric Validation : Apply PCA or PLS-DA to differentiate batch-to-batch variations in impurity profiles .

    Basic: How can researchers ensure reproducibility in synthetic protocols for this compound?

    Methodological Answer:

    • Detailed Metadata : Report reaction conditions (e.g., stirring rate, humidity) and equipment calibration (e.g., thermometer accuracy) .
    • Reference Standards : Include internal controls (e.g., commercially available oximes like acetone oxime) to benchmark yields/purity .
    • Open Data Practices : Share raw spectra and chromatograms in supplementary materials with metadata tags (e.g., solvent lot numbers) .

    Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?

    Methodological Answer:

    • Hammett Analysis : Correlate substituent effects (σm_m, σp_p) on reaction rates using para-substituted analogs .
    • Steric Maps : Generate Voronoi tessellations from X-ray data to quantify steric hindrance at the oxime nitrogen .
    • In Situ Monitoring : Use stopped-flow UV-Vis to track rapid intermediates (e.g., nitrile oxides) in click reactions .

    Guidelines for Data Presentation

    • Tables : Include purity data (HPLC, NMR), spectroscopic signatures, and computational parameters .
    • Figures : Use annotated chromatograms/spectra with baseline corrections and error bars for kinetic data .
    • Citations : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over vendor catalogs .

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